![molecular formula C19H15F3N2O4S B2738869 Methyl 4-[(3-fluorophenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1189444-36-7](/img/structure/B2738869.png)
Methyl 4-[(3-fluorophenyl)amino]-6-methylquinoline-2-carboxylate
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Description
Methyl 4-[(3-fluorophenyl)amino]-6-methylquinoline-2-carboxylate, also known as MFQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Scientific Research Applications
Polo-Like Kinase (PLK) Inhibition
The compound has been investigated as a potential inhibitor of Polo-Like Kinase (PLK), a family of serine/threonine kinases involved in cell cycle regulation and mitosis. PLK inhibitors are being explored for their anti-cancer properties, as PLKs play critical roles in cell division and tumor growth .
Anticancer Activity
Research suggests that this compound exhibits anticancer properties. It may interfere with cancer cell proliferation, survival, and metastasis. Further studies are needed to understand its mechanism of action and potential clinical applications .
Neurodegenerative Diseases
Given its structural features, the compound could be relevant in neurodegenerative diseases. For instance, Parkinson’s disease (PD) involves dopaminergic system degeneration, and compounds like this one might offer therapeutic benefits. However, more research is required to validate its efficacy .
Morpholine Derivatives in Drug Design
Morpholine-containing compounds, like the one you’ve described, are interesting for medicinal chemistry. Researchers explore their use as building blocks for drug design due to their unique properties and potential interactions with biological targets.
Comparative Toxicogenomics
The compound could be studied in the context of comparative toxicogenomics. Researchers investigate how chemicals impact human health, and understanding its toxicity profile is essential for drug development and safety assessment .
properties
IUPAC Name |
[4-(3,5-difluorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c20-12-1-2-17-16(10-12)24(15-8-13(21)7-14(22)9-15)11-18(29(17,26)27)19(25)23-3-5-28-6-4-23/h1-2,7-11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBILCRQUVMHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3,5-difluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone |
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